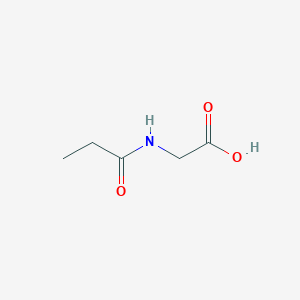

N-Propionylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biochemical and Physiological Probe

Propionylglycine functions as a valuable biochemical and physiological probe. Researchers utilize it to investigate the activity and function of various enzymes. By studying how enzymes interact with PG, scientists can gain insights into their specific roles in cellular processes. For instance, PG can be employed to study enzymes involved in:

- Glycolysis: This is the process by which cells convert glucose into energy. PG can help researchers understand how enzymes regulate different steps in this pathway Source: [University of Bristol, Centre for Microvascular Research: ].

- Amino acid metabolism: PG can be used to investigate enzymes responsible for the breakdown and synthesis of other amino acids Source: [National Institutes of Health, National Center for Biotechnology Information: )].

Reagent for Synthesis

Propionylglycine serves as a crucial reagent for synthesizing various biomolecules in the laboratory. Due to its specific chemical structure, PG can be incorporated into the synthesis of:

- Peptides and peptidomimetics: These are chains of amino acids that mimic the structure and function of natural proteins. PG can be used to create specific peptide sequences for studying protein-protein interactions or developing new drugs Source: [American Chemical Society, Journal of Organic Chemistry: ].

- Other complex molecules: PG's unique properties can be beneficial in synthesizing other complex molecules relevant to biological research, such as probes for studying cellular processes or potential therapeutic agents Source: [Royal Society of Chemistry: ].

N-Propionylglycine is a compound classified as an N-acylglycine, which is synthesized through the formal condensation of the carboxy group of propionic acid with the amino group of glycine. Its chemical formula is C₅H₉NO₃, and it has a CAS number of 21709-90-0. This compound plays a significant role in metabolic pathways and is particularly relevant in the context of certain metabolic disorders, such as propionic acidemia, where its levels are notably elevated in patients due to impaired metabolism of propionic acid .

Propionylglycine itself does not have a known mechanism of action within biological systems. Its primary significance lies in its elevated levels as a biomarker for propionic acidemia. In this condition, a deficiency in the enzyme propionyl-CoA carboxylase leads to the accumulation of propionic acid. The body attempts to detoxify this excess by conjugating it with glycine, resulting in increased propionylglycine excretion [].

The synthesis of N-propionylglycine involves a reaction facilitated by glycine N-acyltransferase, an enzyme that catalyzes the transfer of an acyl group from acyl-CoA to glycine, resulting in the formation of N-propionylglycine. The general reaction can be represented as follows:

This reaction highlights the biochemical pathway through which N-propionylglycine is formed and illustrates its role in amino acid metabolism .

N-Propionylglycine exhibits biological activity primarily linked to its role as a metabolite in various biochemical pathways. It is involved in the detoxification processes of propionic acid and serves as a marker for metabolic disorders, particularly propionic acidemia. In this condition, the accumulation of propionic acid leads to increased urinary excretion of N-propionylglycine, making it a useful biomarker for diagnosis and monitoring . Additionally, studies have indicated that N-propionylglycine may interact with other metabolic pathways, influencing energy metabolism and amino acid homeostasis.

The synthesis of N-propionylglycine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between glycine and propionyl-CoA.

- Chemical Synthesis: Direct chemical condensation of propionic acid and glycine under controlled conditions, often involving dehydrating agents to facilitate the reaction.

- Biotechnological Methods: Employing microbial fermentation processes that can produce N-propionylglycine from substrates containing glycine and propionic acid.

These methods vary in efficiency and yield, with enzymatic synthesis often providing higher specificity and lower by-product formation .

N-Propionylglycine has several applications in both clinical and research settings:

- Biomarker for Metabolic Disorders: It is used as a diagnostic marker for propionic acidemia and other related metabolic disorders.

- Research Tool: In biochemical research, it serves as a substrate or standard for studying metabolic pathways involving acylglycines.

- Potential Therapeutic Role: There is ongoing research into its potential therapeutic applications in managing metabolic diseases linked to propionic acid accumulation .

Studies on N-propionylglycine have focused on its interactions within metabolic pathways. It has been observed that elevated levels can indicate disruptions in normal metabolic processes, particularly those involving branched-chain amino acids and fatty acids. Research has also explored its potential interactions with other metabolites and enzymes involved in amino acid metabolism, providing insights into its role as a signaling molecule within metabolic networks .

N-Propionylglycine shares similarities with other acylglycines but has unique characteristics that distinguish it from these compounds. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Glycine | C₂H₅NO₂ | Simple amino acid without an acyl group |

| N-Acetylglycine | C₄H₉NO₃ | Acetyl group instead of propionyl; different metabolic implications |

| N-Butyrylglycine | C₅H₁₁NO₃ | Butyric acid derivative; related but with different physiological roles |

| N-Valerylglycine | C₆H₁₃NO₃ | Valeric acid derivative; longer carbon chain affects solubility and function |

The distinguishing feature of N-propionylglycine lies in its specific role as a metabolite associated with propionic acid metabolism, making it particularly relevant in clinical diagnostics for metabolic disorders related to propionate accumulation .

Structural and Functional Overview

N-Propionylglycine belongs to the N-acylglycine (NAGly) family, which consists of glycine conjugated to acyl-CoA intermediates. These compounds are synthesized via the action of glycine N-acyltransferase (GLYAT), an enzyme that catalyzes the transfer of acyl groups from CoA to glycine (Reaction:

$$ \text{Acyl-CoA} + \text{Glycine} \leftrightarrow \text{CoA} + \text{N-Acylglycine} $$) .

Key Characteristics:

N-Propionylglycine’s structure includes a glycine backbone linked to a propionyl group (CH₂CH₂CO-) via an amide bond. This conjugation enhances water solubility, facilitating renal excretion .

Comparative Analysis with Other N-Acylglycines

The NAGly family includes diverse members, each reflecting distinct metabolic pathways:

Unlike longer-chain NAGlys (e.g., palmitoylglycine), N-propionylglycine is primarily associated with mitochondrial fatty acid β-oxidation defects .

Primary Biosynthetic Pathway via Glycine N-Acyltransferase

The primary biosynthetic pathway for N-Propionylglycine involves the enzymatic conjugation of propionyl-coenzyme A with glycine through the action of glycine N-acyltransferase [1] [2] [3]. This mitochondrial enzyme catalyzes the fundamental reaction: propionyl-coenzyme A + glycine → coenzyme A + N-propionylglycine [4] [6]. The glycine N-acyltransferase enzyme family consists of multiple isoforms, including glycine N-acyltransferase, glycine N-acyltransferase-like protein 1, glycine N-acyltransferase-like protein 2, and glycine N-acyltransferase-like protein 3, each with distinct substrate specificities and catalytic properties [2] [4].

Propionyl-CoA as Substrate

Propionyl-coenzyme A serves as the primary acyl donor substrate in N-propionylglycine biosynthesis [5] [17]. This three-carbon acyl-coenzyme A derivative originates from multiple metabolic pathways, including the catabolism of specific amino acids such as methionine, valine, isoleucine, and threonine, as well as the beta-oxidation of odd-chain fatty acids [5] [17]. Propionyl-coenzyme A carboxylase demonstrates optimal substrate affinity for propionyl-coenzyme A with a Michaelis constant of 0.29 millimolar, significantly higher than its activity with other short-chain acyl-coenzyme A substrates [5] [27].

The substrate specificity studies reveal that glycine N-acyltransferase exhibits differential activity across various acyl-coenzyme A chain lengths [18] [27]. While the enzyme demonstrates maximal activity with benzoyl-coenzyme A as a reference substrate, propionyl-coenzyme A represents a physiologically relevant substrate with substantial catalytic efficiency [18] [25]. Research indicates that acetyl-coenzyme A, the two-carbon analog, is processed at approximately 1.5% of the rate observed with propionyl-coenzyme A, demonstrating the enzyme's preference for three-carbon acyl substrates [5] [22].

| Substrate | Chain Length | Relative Activity (%) | Primary Enzyme | Product |

|---|---|---|---|---|

| Acetyl-CoA | C2 | 1.5 | PCC/GLYAT | N-Acetylglycine |

| Propionyl-CoA | C3 | 100 | GLYAT/PCC | N-Propionylglycine |

| Butyryl-CoA | C4 | Variable | GLYAT | N-Butyrylglycine |

| Benzoyl-CoA | C7 (aromatic) | 100 (reference) | GLYAT | Hippuric acid |

Enzymatic Mechanisms

The enzymatic mechanism of glycine N-acyltransferase involves a sophisticated catalytic process characterized by cooperative substrate binding and allosteric regulation [25] [27]. Recent kinetic analyses demonstrate that human glycine N-acyltransferase exhibits mechanistic kinetic cooperativity following the Ferdinand enzyme mechanism rather than classical Michaelis-Menten kinetics [25]. The enzyme displays sigmoidal kinetics with substrate activation when benzoyl-coenzyme A concentrations remain constant, while glycine concentration plots demonstrate substrate inhibition at elevated concentrations [25].

Detailed kinetic characterization reveals significant variations among different glycine N-acyltransferase variants [27]. The 156Asn>Ser variant demonstrates a turnover number of 0.48 ± 0.03 per second with a half-saturation constant for benzoyl-coenzyme A of 97 ± 3 micromolar [27]. The cooperative binding mechanism is evidenced by Hill coefficients ranging from 1.3 to 3.5, depending on the specific variant and substrate combination [27].

| GLYAT Variant | kcat (s⁻¹) | Km Benzoyl-CoA (µM) | Km Glycine (mM) | Hill Coefficient |

|---|---|---|---|---|

| 156Asn>Ser | 0.48 ± 0.03 | 97 ± 3 | 23 ± 2 | 2.1 ± 0.1 |

| 17Ser>Thr,156Asn>Ser | 0.35 ± 0.01 | 118 ± 7 | 29 ± 3 | 1.5 ± 0.1 |

| 156Asn>Ser,199Arg>Cys | 0.047 ± 0.003 | 61 ± 3 | 30 ± 3 | 3.5 ± 0.5 |

The catalytic mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack by the glycine amino group on the carbonyl carbon of the acyl-coenzyme A substrate [18]. The enzyme active site contains critical residues, including glutamic acid residues that function to deprotonate glycine, facilitating the nucleophilic attack on the acyl-coenzyme A substrate [16]. The reaction proceeds through an ordered sequential mechanism where coenzyme A release occurs after product formation [6] [18].

Alternative Biosynthetic Routes

Cytochrome c-Mediated Synthesis

Cytochrome c has been identified as an alternative catalyst for N-acylglycine synthesis, particularly for long-chain fatty acyl substrates [7]. This heme-containing protein catalyzes the synthesis of N-arachidonoyl glycine from arachidonoyl coenzyme A and glycine in the presence of hydrogen peroxide [7]. The cytochrome c-mediated pathway represents a novel biosynthetic route that differs mechanistically from the classical glycine N-acyltransferase pathway [7].

The cytochrome c-catalyzed reaction requires hydrogen peroxide as an essential cofactor and demonstrates preferential activity toward long-chain fatty acyl-coenzyme A substrates [7]. Comparative studies indicate that other heme-containing proteins, including hemoglobin and myoglobin, exhibit considerably reduced effectiveness in generating arachidonoyl glycine compared to cytochrome c [7]. This pathway may represent a cellular response mechanism during oxidative stress conditions when hydrogen peroxide concentrations are elevated [7].

ADH7-Dependent Oxidation

Alcohol dehydrogenase 7 represents another alternative pathway for N-acylglycine synthesis through the oxidation of secondary alcohols [10] [13]. This zinc-containing enzyme catalizes the NAD-dependent oxidation of primary alcohols to corresponding aldehydes and secondary alcohols to corresponding ketones [10] [13]. The alcohol dehydrogenase 7 pathway provides an alternative route for N-acylglycine formation through sequential oxidation processes [23].

Research on thermophilic alcohol dehydrogenases demonstrates broad substrate specificity, with optimal activity toward secondary alcohols and corresponding ketones [10]. The enzyme exhibits unusual stereoselectivity, catalyzing anti-Prelog reduction of racemic acetoin to 2,3-butanediol [10]. The kinetic parameters reveal that the apparent Michaelis constant for NADPH is significantly lower than for NADP+, suggesting the enzyme's primary physiological role involves NADPH oxidation rather than NADP+ reduction [10].

Regulation of N-Propionylglycine Biosynthesis

Transcriptional Control of GLYAT Expression

The transcriptional regulation of glycine N-acyltransferase expression involves complex regulatory mechanisms that respond to cellular metabolic states [15]. Studies in model organisms demonstrate that glycine N-acyltransferase gene expression can be upregulated under nitrogen-limited growth conditions [15]. The regulation involves transcriptional self-activation mechanisms where the gene product functions as a transcriptional activator in response to specific environmental stimuli [15].

Transcriptional control mechanisms include the presence of glucocorticoid response elements upstream of the glycine N-acyltransferase gene, indicating steroid hormone-mediated regulation [13]. The gene expression patterns show tissue-specific distribution, with highest expression levels observed in liver and kidney tissues where detoxification processes are most active [4] [13]. Research indicates that transcriptional upregulation can exceed ten-fold under appropriate stimulatory conditions [15].

Post-translational Regulation of GLYAT Activity

Post-translational modifications play crucial roles in regulating glycine N-acyltransferase activity [16] [19]. Lysine acetylation represents a primary regulatory mechanism, particularly affecting lysine residue 19 in human glycine N-acyltransferase-like protein 2 [16]. Mutation studies demonstrate that lysine 19 substitution with glutamine results in 50% activity reduction, while substitution with arginine causes 80% activity reduction [16].

The regulatory mechanism involves reversible lysine acetylation that modulates enzyme activity in response to cellular metabolic demands [16]. Serine residue 20, adjacent to lysine 19, undergoes phosphorylation when lysine 19 is acetylated, indicating cross-talk between acetylation and phosphorylation modifications [16]. Treatment with nicotinamide, a deacetylase inhibitor, affects enzyme activity by altering the acetylation status of multiple lysine residues [16].

| Regulatory Mechanism | Target Component | Effect on Activity | Physiological Relevance |

|---|---|---|---|

| Lysine acetylation (K19) | hGLYATL2 activity | 50-80% reduction when mutated | Activity fine-tuning |

| Serine phosphorylation (S20) | hGLYATL2 activity | Cross-talk with K19 acetylation | Metabolic regulation |

| Transcriptional activation | GLYAT gene expression | Increased expression | Stress response |

| Allosteric regulation | Cooperative binding | Sigmoidal kinetics | Substrate binding efficiency |